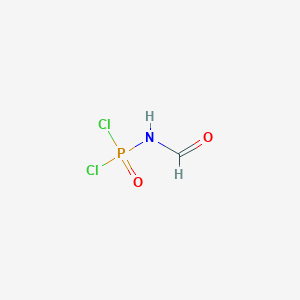

N-Formylphosphoramidic dichloride

Description

N-Formylphosphoramidic dichloride (chemical formula: CCl₂NO₂P) is an organophosphorus compound characterized by a formyl group (CHO) attached to a phosphorus center, flanked by two chlorides and an amide nitrogen. This structure confers high electrophilicity to the phosphorus atom, making it reactive toward nucleophiles such as alcohols, amines, and thiols. The compound is primarily utilized in organic synthesis as a precursor for phosphonates, phosphoramidates, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

62141-86-0 |

|---|---|

Molecular Formula |

CH2Cl2NO2P |

Molecular Weight |

161.91 g/mol |

IUPAC Name |

N-dichlorophosphorylformamide |

InChI |

InChI=1S/CH2Cl2NO2P/c2-7(3,6)4-1-5/h1H,(H,4,5,6) |

InChI Key |

QWUDOXBAHCUXLD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylphosphoramidic dichloride can be synthesized through the reaction of formamide with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

HCONH2+PCl3→HCONH-PCl2+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is maintained at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the purity of reactants, to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-Formylphosphoramidic dichloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound reacts with water to form phosphoramidic acid and hydrochloric acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Nucleophilic Substitution: Produces substituted phosphoramidic compounds.

Hydrolysis: Yields phosphoramidic acid and hydrochloric acid.

Oxidation and Reduction: Results in various oxidized or reduced phosphorus-containing species.

Scientific Research Applications

N-Formylphosphoramidic dichloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing phosphoramidic groups into organic molecules.

Materials Science: Employed in the synthesis of phosphorus-containing polymers and materials with unique properties.

Biological Studies: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.

Industrial Applications: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Formylphosphoramidic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.

Comparison with Similar Compounds

The reactivity and applications of N-Formylphosphoramidic dichloride are influenced by its unique substituents. Below is a detailed comparison with structurally related phosphoramidic dichlorides and analogous organophosphorus compounds.

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Differences

| Compound Name | Substituents | Electrophilicity | Key Reactivity Traits |

|---|---|---|---|

| This compound | Formyl (CHO) | High | Reacts rapidly with nucleophiles; forms stable phosphonates |

| Diethylphosphoramidic dichloride | Ethyl (C₂H₅) | Moderate | Used in pesticide synthesis; moderate hydrolysis stability |

| [(4-Methylphenyl)sulfonyl]-phosphoramidic dichloride | Sulfonyl (Ar-SO₂) | Moderate-High | Enhanced selectivity in peptide coupling |

| Dimethylamidophosphoric dichloride | Methyl (CH₃) | Moderate | Neurotoxic; used in nerve agent precursors |

| (Difluoromethyl)phosphonic dichloride | Difluoromethyl (CF₂H) | High | Fluorinated derivatives for medicinal chemistry |

Key Findings :

Electron-Withdrawing Groups : The formyl group in this compound increases phosphorus electrophilicity compared to alkyl substituents (e.g., ethyl or methyl), accelerating reactions with nucleophiles .

Steric Effects : Bulky substituents like sulfonyl groups (e.g., in [(4-methylphenyl)sulfonyl]- derivatives) reduce steric hindrance, enhancing reaction selectivity .

Fluorinated Analogues : Compounds like (Difluoromethyl)phosphonic dichloride exhibit unique reactivity due to fluorine’s electronegativity, enabling applications in drug design .

Table 2: Application Profiles

Key Insights :

- This compound’s formyl group may facilitate the synthesis of prodrugs or enzyme inhibitors, though specific studies are sparse compared to its analogs.

- Diethylphosphoramidic dichloride is well-documented in agrochemical research due to its balance of reactivity and stability .

- Sulfonyl-substituted derivatives excel in targeted synthesis , reducing side reactions in complex organic pathways .

Physicochemical Properties

Table 3: Physical and Chemical Properties

| Property | This compound | Diethylphosphoramidic dichloride | [(4-Methylphenyl)sulfonyl]- derivative |

|---|---|---|---|

| Boiling Point (°C) | ~200 (estimated) | 215–220 | >250 (decomposes) |

| Solubility | Soluble in polar aprotic solvents | Soluble in CH₂Cl₂, THF | Limited solubility in water |

| Hydrolysis Rate | Rapid | Moderate | Slow |

Notes :

- The formyl group likely increases solubility in polar solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs.

- Hydrolysis stability varies significantly: Sulfonyl derivatives resist hydrolysis better than formyl or alkyl-substituted compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.